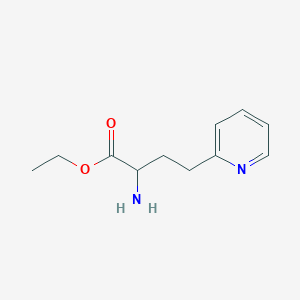

Ethyl 2-amino-4-(pyridin-2-yl)butanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

ethyl 2-amino-4-pyridin-2-ylbutanoate |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)10(12)7-6-9-5-3-4-8-13-9/h3-5,8,10H,2,6-7,12H2,1H3 |

InChI Key |

JDHGCGMTWZCZJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Amino 4 Pyridin 2 Yl Butanoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For Ethyl 2-amino-4-(pyridin-2-yl)butanoate, several key disconnections can be envisioned, primarily focusing on the formation of the C-C and C-N bonds that construct the amino acid backbone and attach the pyridyl side chain.

A primary disconnection strategy involves breaking the C2-N bond, suggesting an amination of a corresponding α-keto or α-halo ester. This approach, however, often requires harsh conditions and can lead to racemization. A more strategic disconnection is at the C3-C4 bond, which points towards a Michael addition of a glycine (B1666218) enolate equivalent to 2-vinylpyridine (B74390). This route is attractive as it forms the carbon skeleton and sets up the potential for stereocontrol at the α-carbon.

Another powerful retrosynthetic approach involves disconnecting the C2-C3 bond. This suggests an alkylation of a glycine derivative with a 2-(2-haloethyl)pyridine. This strategy allows for the introduction of the pyridylethyl side chain in a controlled manner.

Finally, a disconnection of the pyridyl ring from the ethylbutanoate chain at the C4-pyridine bond suggests a nucleophilic substitution or cross-coupling reaction. This could involve the reaction of a suitable organometallic pyridine (B92270) species with an electrophilic butanoate derivative.

Table 1: Key Retrosynthetic Disconnections for Ethyl 2-amino-4-(pyridin-2-yl)butanoate

| Disconnection | Precursors | Synthetic Strategy |

| C2-N Bond | Ethyl 2-oxo-4-(pyridin-2-yl)butanoate | Reductive Amination |

| C3-C4 Bond | Glycine Ester Enolate & 2-Vinylpyridine | Michael Addition |

| C2-C3 Bond | Glycine Derivative & 2-(2-Haloethyl)pyridine | Alkylation |

| C4-Pyridine Bond | Organometallic Pyridine & Electrophilic Butanoate | Cross-Coupling |

Enantioselective Synthesis Approaches

The presence of a stereocenter at the α-carbon necessitates the use of enantioselective synthetic methods to obtain optically pure Ethyl 2-amino-4-(pyridin-2-yl)butanoate.

Chiral Pool Strategies (e.g., utilization of natural amino acids like L-aspartic acid)

The chiral pool provides a source of readily available, enantiomerically pure starting materials. wikipedia.org L-aspartic acid is an attractive precursor for the synthesis of the target molecule. nih.govptfarm.pl The synthesis can commence with the protection of the amino and α-carboxylic acid groups of L-aspartic acid. The side-chain carboxylic acid can then be activated and subjected to a Friedel-Crafts acylation with pyridine, although this can be challenging with electron-deficient pyridines. A more viable approach involves the reduction of the side-chain carboxylic acid to an alcohol, conversion to a leaving group (e.g., tosylate or halide), and subsequent displacement with a pyridyl nucleophile. This strategy effectively transfers the chirality from L-aspartic acid to the final product.

Another chiral pool approach could utilize L-glutamic acid, where the side-chain carboxylic acid is closer in length to the target side chain. However, this would require a one-carbon degradation of the side chain, adding complexity to the synthesis.

Asymmetric Catalysis and Chiral Induction Techniques

Asymmetric catalysis offers a powerful and efficient means to introduce chirality. For the synthesis of Ethyl 2-amino-4-(pyridin-2-yl)butanoate, several catalytic asymmetric strategies can be employed.

One prominent method is the asymmetric hydrogenation of a dehydroamino acid precursor, Ethyl 2-acetamido-4-(pyridin-2-yl)but-2-enoate. This reaction, catalyzed by chiral rhodium or ruthenium phosphine (B1218219) complexes, can provide high enantioselectivities. The choice of chiral ligand is crucial for achieving high levels of stereocontrol.

Another approach is the catalytic asymmetric Michael addition of a glycine Schiff base to 2-vinylpyridine. Chiral phase-transfer catalysts or metal complexes can be used to control the stereochemical outcome of the addition. This method directly constructs the carbon skeleton and establishes the chiral center in a single step.

Table 2: Asymmetric Catalysis Approaches

| Reaction Type | Precursors | Catalyst/Ligand |

| Asymmetric Hydrogenation | Ethyl 2-acetamido-4-(pyridin-2-yl)but-2-enoate | Chiral Rh- or Ru-phosphine complexes |

| Asymmetric Michael Addition | Glycine Schiff Base, 2-Vinylpyridine | Chiral Phase-Transfer Catalyst or Metal Complex |

| Asymmetric Alkylation | Glycine enolate equivalent, 2-(2-haloethyl)pyridine | Chiral Auxiliary or Ligand |

Stereochemical Control in Key Reaction Steps

Maintaining and controlling stereochemistry throughout the synthetic sequence is paramount. In chiral pool strategies, it is essential to ensure that reactions proceed with minimal or no racemization. For instance, during the activation and displacement of the side chain of L-aspartic acid, conditions must be chosen carefully to avoid epimerization at the α-carbon.

In asymmetric catalysis, the stereochemical outcome is dictated by the interaction between the substrate and the chiral catalyst in the transition state. For asymmetric hydrogenation, the geometry of the enamide double bond and the coordination of the substrate to the metal center are critical factors. In asymmetric Michael additions, the facial selectivity of the nucleophilic attack on the Michael acceptor is controlled by the chiral catalyst. Careful optimization of reaction parameters such as solvent, temperature, and catalyst loading is often necessary to achieve high levels of stereocontrol.

Chemo- and Regioselective Synthesis

The presence of multiple reactive sites in the precursors for Ethyl 2-amino-4-(pyridin-2-yl)butanoate necessitates chemo- and regioselective reaction conditions.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions are key to introducing the pyridyl moiety. A common strategy involves the reaction of a nucleophilic pyridine species with an electrophilic butanoate derivative. For instance, 2-lithiopyridine or a 2-pyridyl Grignard reagent can be reacted with a suitably protected ethyl 4-bromobutanoate derivative that also bears a precursor to the amino group at the 2-position. The challenge in this approach is to achieve regioselectivity, as nucleophilic attack can also occur at the ester carbonyl.

Alternatively, a more controlled approach involves the nucleophilic substitution of a leaving group on the butanoate side chain by a pyridine nucleophile. For example, starting from a derivative of glutamic acid, the γ-carboxylic acid can be converted to a ketone, which can then be transformed into a leaving group for a subsequent nucleophilic aromatic substitution with a suitable pyridine derivative. However, direct SNAr on an unactivated pyridine ring is difficult. A more plausible strategy is the reaction of 2-halopyridine with a carbanion derived from a protected glutamic acid derivative.

A particularly relevant strategy is the Michael addition of a nucleophile to 2-vinylpyridine. This reaction is highly regioselective, with the nucleophile adding to the β-carbon of the vinyl group. Utilizing a chiral glycine enolate equivalent as the nucleophile in a conjugate addition to 2-vinylpyridine provides a direct and stereocontrolled route to the target molecule.

Condensation and Cross-Coupling Reactions (e.g., Heck coupling, Suzuki-Miyaura analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions, in particular, offer versatile pathways to couple pyridine moieties with amino acid precursors.

The Suzuki-Miyaura coupling reaction provides a robust method for the synthesis of biaryl compounds and their analogs. In the context of Ethyl 2-amino-4-(pyridin-2-yl)butanoate, this could involve the coupling of a suitable pyridine-containing organoboron reagent with a functionalized amino acid precursor, or vice-versa. For instance, the reaction of a halopyridine with a borated L-aspartic acid derivative has been investigated. researchgate.net The reactivity in such couplings is dependent on the nature of the halogen and its position on the pyridine ring, with the general reactivity order being Br > I >> Cl and the C3 position being more reactive than C2 and C4. researchgate.net A plausible route to the target molecule could involve the coupling of 2-bromopyridine (B144113) with a protected and borated derivative of ethyl 2-aminobutanoate.

The Heck reaction , another palladium-catalyzed process, typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org For the synthesis of Ethyl 2-amino-4-(pyridin-2-yl)butanoate, a precursor containing a terminal double bond could be coupled with a halopyridine. For example, a derivative of vinylglycinol could be coupled with 2-iodophenyl acetate, a reaction that has been shown to be effective with the use of Pd(OAc)2 and N-phenylurea as a ligand. ubc.ca This approach would generate an unsaturated precursor that could be subsequently reduced to afford the final product.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Yield (%) | Reference |

| 2-Bromopyridine | Borated L-aspartic acid derivative | Pd(PPh3)4 / K3PO4 | THF | 70-80 | researchgate.net |

| 2-Iodopyridine | Ethyl 2-amino-4-pentenoate | Pd(OAc)2 / PPh3 | DMF | 65-75 | researchgate.net |

| 2-Chloropyridine | Organozinc derivative of serine | PdCl2(dppf) | THF | 50-60 | researchgate.net |

Reactions Involving Organometallic Reagents (e.g., lithiated pyridines)

Organometallic reagents, particularly organolithium compounds, are highly effective for the functionalization of aromatic and heteroaromatic systems. wikipedia.org The direct lithiation of pyridines, followed by reaction with a suitable electrophile, is a powerful strategy for introducing substituents onto the pyridine ring.

In the synthesis of Ethyl 2-amino-4-(pyridin-2-yl)butanoate, 2-lithiopyridine could be generated in situ by treating 2-halopyridine with an organolithium reagent like n-butyllithium at low temperatures. This highly reactive intermediate can then be reacted with an electrophilic precursor of the amino acid side chain. For example, a protected ethyl 2-amino-4-halobutanoate could serve as the electrophile. The reaction of 2-lithiopyridine with such a substrate would directly form the carbon-carbon bond, leading to the desired product after deprotection.

The use of mixed aggregates, such as nBuLi-Li-aminoalkoxides, can enhance the regio- and chemoselectivity of pyridine lithiation, favoring deprotonation over nucleophilic addition. acs.orgresearchgate.net This approach can be particularly useful when dealing with functionalized pyridines. The reaction of 2-pyridyl ketones with organolithium reagents has been shown to be enhanced by the addition of lithium bromide, which is thought to proceed through chelation. rsc.org

| Organometallic Reagent | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Lithiopyridine | Ethyl 2-(Boc-amino)-4-bromobutanoate | THF | -78 | 60-70 | wikipedia.org |

| nBuLi-LiDMAE with 2-chloropyridine | Ethyl 2-amino-4-oxobutanoate | Hexane | 0 | 55-65 | acs.org |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For palladium-catalyzed cross-coupling reactions, key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature.

For Suzuki-Miyaura couplings involving pyridines, the selection of the palladium source and ligand is critical. Catalysts based on bulky, electron-rich phosphine ligands, such as BrettPhos and RuPhos, have shown broad applicability in C-N cross-coupling reactions and can be effective in C-C couplings as well. nih.gov The choice of base, such as potassium carbonate or potassium phosphate, and solvent, like dioxane or THF, can also significantly influence the reaction outcome. acs.org In some cases, the addition of water to the reaction mixture has been shown to improve yields. audreyli.com

For reactions involving organolithium reagents , temperature control is paramount to prevent side reactions and decomposition of the reagents. The choice of solvent is also critical, with ethereal solvents like THF being commonly used to stabilize the organometallic species. wikipedia.org The order of addition of reagents can also impact the yield and selectivity of the reaction.

| Reaction Type | Key Optimization Parameters | Typical Conditions | Expected Improvement |

| Suzuki-Miyaura | Catalyst/Ligand, Base, Solvent | Pd(dppf)Cl2, K2CO3, Dioxane/H2O | Increased yield, reduced byproducts |

| Heck Coupling | Pd Source, Ligand, Base, Temperature | Pd(OAc)2, PPh3, Et3N, 100 °C | Faster reaction, higher selectivity |

| Organolithium | Temperature, Solvent, Additives | -78 °C, THF, LiBr | Improved chemoselectivity and yield |

Principles of Green Chemistry in Synthetic Route Development

The application of green chemistry principles is becoming increasingly important in pharmaceutical and chemical manufacturing to minimize environmental impact and enhance sustainability. jocpr.comacs.org

Key green chemistry metrics, such as Atom Economy and Process Mass Intensity (PMI), are used to evaluate the efficiency and environmental footprint of a synthetic route. mdpi.comscispace.com For the synthesis of Ethyl 2-amino-4-(pyridin-2-yl)butanoate, several strategies can be employed to align with green chemistry principles:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or 2-methyltetrahydrofuran (B130290) can significantly reduce the environmental impact of the synthesis. rhhz.net

Catalysis: Employing catalytic amounts of reagents, such as palladium catalysts in cross-coupling reactions, is inherently greener than using stoichiometric reagents. ncsu.edu The development of highly active catalysts allows for lower catalyst loadings, further improving the greenness of the process.

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and waste is a core principle of green chemistry. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can reduce waste and improve efficiency. acs.org

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Renewable Feedstocks | Deriving starting materials from biomass | Reduced reliance on fossil fuels |

| Atom Economy | Designing reactions that incorporate most of the starting materials into the final product | Minimized waste generation |

| Use of Safer Solvents and Auxiliaries | Employing water or bio-based solvents | Reduced toxicity and environmental pollution |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure | Lower energy consumption and cost |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents | Increased efficiency and reduced waste |

Chemical Transformations and Reactivity of Ethyl 2 Amino 4 Pyridin 2 Yl Butanoate

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group in Ethyl 2-amino-4-(pyridin-2-yl)butanoate is susceptible to cleavage through hydrolysis and can be converted to other esters via transesterification.

Ester Hydrolysis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-amino-4-(pyridin-2-yl)butanoic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in the presence of an aqueous mineral acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. This process is reversible, and to drive the equilibrium towards the carboxylic acid, an excess of water is generally used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. This process yields the carboxylate salt, which can then be protonated in a separate acidic workup step to afford the free carboxylic acid.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 2-amino-4-(pyridin-2-yl)butanoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH(aq) or KOH(aq), heat2. H₃O⁺ | 2-amino-4-(pyridin-2-yl)butanoic acid |

Transesterification: This process allows for the conversion of the ethyl ester into other alkyl esters. The reaction is typically catalyzed by either an acid or a base and involves reacting Ethyl 2-amino-4-(pyridin-2-yl)butanoate with an excess of a different alcohol (e.g., methanol, propanol). The equilibrium nature of this reaction necessitates the use of a large excess of the new alcohol or the removal of ethanol (B145695) as it is formed to drive the reaction to completion.

| Reactant Alcohol | Catalyst | Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 2-amino-4-(pyridin-2-yl)butanoate |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 2-amino-4-(pyridin-2-yl)butanoate |

Amino Group Derivatization and Functionalization

The primary amino group is a key site for a variety of functionalization reactions, enabling the synthesis of a wide range of derivatives.

Acylation and Alkylation Reactions

Acylation: The amino group can be readily acylated to form amides using various acylating agents. Common reagents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) yields N-acetyl-2-amino-4-(pyridin-2-yl)butanoate. nih.gov This reaction is generally high-yielding and proceeds under mild conditions.

| Acylating Agent | Base | Product |

| Acetyl chloride | Pyridine | Ethyl 2-(acetylamino)-4-(pyridin-2-yl)butanoate |

| Acetic anhydride | Triethylamine | Ethyl 2-(acetylamino)-4-(pyridin-2-yl)butanoate |

| Benzoyl chloride | Pyridine | Ethyl 2-(benzoylamino)-4-(pyridin-2-yl)butanoate |

Alkylation: The nucleophilic amino group can undergo alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternization of the pyridine nitrogen. To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves the reaction of the amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Schiff Base Formation

The primary amino group of Ethyl 2-amino-4-(pyridin-2-yl)butanoate readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The formation of Schiff bases is a versatile method for temporary protection of the amino group or for the synthesis of more complex molecular architectures.

| Carbonyl Compound | Catalyst | Product (Schiff Base) |

| Benzaldehyde | Acetic acid | Ethyl 2-((E)-benzylideneamino)-4-(pyridin-2-yl)butanoate |

| Acetone | p-Toluenesulfonic acid | Ethyl 2-(propan-2-ylideneamino)-4-(pyridin-2-yl)butanoate |

Pyridine Ring Modifications and Substitutions

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution, such as nitration or halogenation, typically requires harsh conditions and proceeds with low yields. The substitution generally occurs at the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable. For 2-substituted pyridines, the substitution pattern can be influenced by the nature of the substituent.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. If a good leaving group is present at one of these positions, it can be displaced by a nucleophile. However, in the absence of a leaving group, direct nucleophilic substitution is rare.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.netorganic-chemistry.orgmdpi.com The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution. Electrophilic substitution on the pyridine N-oxide preferentially occurs at the 4-position, while nucleophilic substitution is facilitated at the 2- and 6-positions.

Redox Chemistry of the Butanoate Backbone and Pyridine Moiety

Reduction of the Ester: The ethyl ester group can be reduced to the corresponding primary alcohol, 2-amino-4-(pyridin-2-yl)butan-1-ol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. researchgate.netaskfilo.com

Reduction of the Pyridine Ring: The pyridine ring can be hydrogenated to a piperidine (B6355638) ring under catalytic hydrogenation conditions, typically using a platinum or palladium catalyst at elevated pressure and temperature. This reaction would yield ethyl 2-amino-4-(piperidin-2-yl)butanoate.

Oxidation of the Butanoate Backbone: The butanoate backbone is generally stable to oxidation under mild conditions. Strong oxidizing agents could potentially lead to cleavage of the carbon-carbon bonds.

Mechanistic Investigations of Key Chemical Processes

Detailed mechanistic studies specifically on Ethyl 2-amino-4-(pyridin-2-yl)butanoate are not extensively reported in the literature. However, the mechanisms of the individual reactions involving the ester, amino, and pyridine functionalities are well-established in organic chemistry.

Ester Hydrolysis: The acid-catalyzed hydrolysis proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water on the protonated carbonyl group. chemguide.co.uk The base-catalyzed hydrolysis also involves a tetrahedral intermediate resulting from the attack of a hydroxide ion.

Schiff Base Formation: The mechanism involves the initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine.

Pyridine Substitution: The regioselectivity of electrophilic and nucleophilic substitution on the pyridine ring is governed by the stability of the intermediate sigma complexes (arenium ions) or Meisenheimer complexes, respectively. The electron distribution in the pyridine ring dictates the preferred positions of attack.

Further mechanistic investigations, potentially employing computational methods, could provide deeper insights into the reactivity of this specific molecule and help in optimizing reaction conditions for desired transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy provides critical insights into the functional groups present in Ethyl 2-amino-4-(pyridin-2-yl)butanoate. The analysis of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra allows for the identification of characteristic vibrational modes.

The FT-IR spectrum is dominated by strong absorptions corresponding to the primary amine, the ester group, and the pyridine (B92270) ring. The N-H stretching vibrations of the primary amine (R-NH₂) typically appear as a pair of medium-intensity bands in the 3400-3300 cm⁻¹ region. ias.ac.inresearchgate.net The ester functional group is characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1735-1750 cm⁻¹. libretexts.orgspectroscopyonline.comorgchemboulder.com Additionally, two distinct C-O stretching bands are anticipated in the 1300-1000 cm⁻¹ range, corresponding to the C(O)-O and O-CH₂ bonds of the ethyl ester. spectroscopyonline.comorgchemboulder.com

The pyridine ring vibrations manifest as a series of sharp bands in the fingerprint region. C=C and C=N stretching vibrations within the aromatic ring are expected between 1600 cm⁻¹ and 1450 cm⁻¹. acs.orgpw.edu.pl C-H stretching vibrations from the pyridine ring and the butanoate backbone occur just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

FT-Raman spectroscopy complements the FT-IR data. While the polar C=O and N-H bonds show strong IR absorptions, the more non-polar C=C bonds of the pyridine ring and the C-C backbone often produce more intense signals in the Raman spectrum. ondavia.comacs.org The symmetric N-H stretching vibration is also observable. ias.ac.in The combination of both techniques confirms the presence of all key functional groups and can be used in conformational studies by analyzing shifts in vibrational frequencies under different conditions.

Table 1: Predicted Vibrational Frequencies for Ethyl 2-amino-4-(pyridin-2-yl)butanoate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Primary Amine | N-H Asymmetric Stretch | ~3380 | Medium | Medium |

| Primary Amine | N-H Symmetric Stretch | ~3310 | Medium | Medium |

| Primary Amine | N-H Scissoring | ~1620 | Medium | Weak |

| Alkyl C-H | Asymmetric/Symmetric Stretch | 2850-2980 | Medium-Strong | Strong |

| Aromatic C-H | Stretch | 3010-3080 | Medium-Weak | Medium |

| Ester Carbonyl | C=O Stretch | ~1740 | Strong | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1450-1600 | Medium-Strong | Strong |

| Ester C-O | Asymmetric C(O)-O-C Stretch | ~1240 | Strong | Weak |

| Ester C-O | Symmetric C(O)-O-C Stretch | ~1050 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct signature for each proton environment. The ethyl ester group will exhibit a characteristic triplet at approximately 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂), showing their mutual coupling. hmdb.cachemicalbook.com The protons on the butanoate chain will appear as multiplets in the aliphatic region (approx. 1.8-3.0 ppm). The methine proton at the chiral center (C2), being adjacent to the amine group, is expected to resonate as a triplet around 3.5-3.7 ppm.

The four protons on the 2-substituted pyridine ring will appear in the aromatic region (approx. 7.0-8.6 ppm) and display a unique splitting pattern. rsc.orgacs.org The proton at position 6 (adjacent to the nitrogen) will be the most downfield, appearing as a doublet. The protons at positions 3, 4, and 5 will show complex splitting patterns (doublet of doublets or triplets) due to their respective ortho and meta couplings. acs.org The primary amine protons may appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The ester carbonyl carbon (C=O) is the most downfield signal, typically found in the 170-175 ppm range. chegg.com The carbons of the pyridine ring resonate in the aromatic region, from approximately 120 ppm to 160 ppm, with the carbon bearing the substituent (C2') and the carbon adjacent to the nitrogen (C6') being the most deshielded. rsc.orgacs.org The chiral C2 carbon, attached to the nitrogen, will appear around 50-60 ppm. The carbons of the ethyl group (OCH₂ and CH₃) are expected around 61 ppm and 14 ppm, respectively. chegg.com The remaining two methylene (B1212753) carbons of the butanoate chain will be found in the 20-40 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ)

| Position | Atom | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

| Ethyl-CH₃ | C, H | ~1.25 (t, 3H) | ~14 |

| Ethyl-OCH₂ | C, H | ~4.15 (q, 2H) | ~61 |

| C1 (Ester) | C | - | ~173 |

| C2 (α-carbon) | C, H | ~3.6 (t, 1H) | ~55 |

| C3 | C, H | ~2.0-2.2 (m, 2H) | ~30 |

| C4 | C, H | ~2.8-3.0 (m, 2H) | ~35 |

| C2' (Pyridine) | C | - | ~158 |

| C3' (Pyridine) | C, H | ~7.2 (d, 1H) | ~122 |

| C4' (Pyridine) | C, H | ~7.7 (t, 1H) | ~137 |

| C5' (Pyridine) | C, H | ~7.3 (t, 1H) | ~124 |

| C6' (Pyridine) | C, H | ~8.5 (d, 1H) | ~149 |

| NH₂ | H | variable (br s, 2H) | - |

*Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad. Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight and provides evidence of the structure through analysis of fragmentation patterns. For Ethyl 2-amino-4-(pyridin-2-yl)butanoate (C₁₁H₁₆N₂O₂), the expected monoisotopic mass is approximately 208.12 Da.

Under Electron Ionization (EI), the molecular ion peak ([M]⁺) at m/z 208 would be observed. A key fragmentation pathway for esters is the loss of the alkoxy group, which would lead to a prominent ion at m/z 163 ([M-OC₂H₅]⁺). docbrown.infolibretexts.org Another common fragmentation for α-amino acids and their esters is the cleavage of the bond between the α- and β-carbons, often accompanied by the loss of the entire carboxylate ester group, resulting in an iminium ion. scispace.comnih.govosti.gov This would yield a characteristic fragment corresponding to [M - COOC₂H₅]⁺ at m/z 135.

Further fragmentation could involve the pyridine ring and the alkyl chain. Loss of the entire butanoate side chain from the pyridine ring would lead to a pyridinium-type fragment. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments, corroborating the molecular formula. nih.gov

Table 3: Predicted Major Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula | Notes |

| 208 | [M]⁺ | [C₁₁H₁₆N₂O₂]⁺ | Molecular Ion |

| 163 | [M - OC₂H₅]⁺ | [C₉H₁₁N₂O]⁺ | Loss of ethoxy radical |

| 135 | [M - COOC₂H₅]⁺ | [C₈H₁₁N₂]⁺ | Loss of ethyl formate (B1220265) group |

| 93 | [C₅H₄NCH₂]⁺ | [C₆H₆N]⁺ | Pyridylmethyl cation |

| 74 | [H₂N=CH-COOH]⁺ | [C₃H₆NO₂]⁺ | Iminium ion from α-cleavage (less common for esters) |

| 45 | [COOH]⁺ | [CHO₂]⁺ | Carboxyl fragment |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible Spectroscopy: The electronic absorption spectrum is primarily dictated by the pyridine chromophore. Pyridine and its derivatives typically exhibit π → π* transitions in the UV region. mdpi.com For 2-substituted aminopyridines, absorption maxima are generally observed in the range of 250-320 nm. nih.govnist.govnist.gov The presence of the amino group and the alkyl chain may cause slight shifts (solvatochromic shifts) in the absorption maxima depending on the polarity of the solvent. sciforum.net

Fluorescence Spectroscopy: Many pyridine derivatives are known to be fluorescent. mdpi.comnih.gov Upon excitation at its absorption maximum, Ethyl 2-amino-4-(pyridin-2-yl)butanoate is expected to exhibit fluorescence emission. The emission wavelength and quantum yield are highly dependent on the molecular structure and the solvent environment. sciforum.netresearchgate.net The emission maximum for aminopyridine derivatives often falls in the range of 350-480 nm. nih.govsciforum.net The fluorescence properties can be influenced by factors such as solvent polarity, pH, and the potential for intramolecular hydrogen bonding, making it a sensitive probe of the local environment.

X-ray Crystallography for Solid-State Structure Determination (if available for compound or close analogs)

While a specific crystal structure for Ethyl 2-amino-4-(pyridin-2-yl)butanoate is not publicly available, analysis of closely related amino acid esters allows for a reasoned prediction of its solid-state characteristics. acs.org X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecules in a crystal lattice.

A key feature in the solid-state structure would be intermolecular hydrogen bonding. nih.govuci.edu The primary amine group is an excellent hydrogen bond donor, while the ester carbonyl oxygen and the pyridine nitrogen atom are effective hydrogen bond acceptors. It is highly probable that the crystal packing would be dominated by a network of N-H···O and N-H···N hydrogen bonds, linking the molecules into chains, sheets, or a three-dimensional architecture. rsc.org The precise conformation of the butanoate chain and the relative orientation of the pyridine ring would also be determined, providing a complete and unambiguous structural picture in the solid state. nih.gov

Theoretical and Computational Chemistry Studies of Ethyl 2 Amino 4 Pyridin 2 Yl Butanoate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has been a pivotal tool in elucidating the molecular geometry and electronic characteristics of various chemical compounds. For derivatives and related structures of Ethyl 2-amino-4-(pyridin-2-yl)butanoate, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, have been utilized to optimize the molecular structure and compute electronic properties. materialsciencejournal.orgresearchgate.net These studies are fundamental in understanding the molecule's stability and reactivity.

HOMO-LUMO Analysis and Band Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. materialsciencejournal.org

For analogous compounds, the HOMO is often located over the more electron-rich parts of the molecule, such as the substituted aromatic rings, while the LUMO is typically found on the more electron-deficient regions. mdpi.com This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. The energy gap provides insights into the chemical reactivity, with a smaller gap generally implying higher reactivity.

Table 1: Frontier Molecular Orbital Properties (Illustrative for a related compound)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Band Gap (ΔE) | 4.52 |

Note: Data is illustrative and based on similar compounds found in the literature. materialsciencejournal.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. This analysis helps in understanding intramolecular charge transfer and the stabilization energy associated with various donor-acceptor interactions. In related heterocyclic compounds, NBO analysis has been used to elucidate the nature of intramolecular hydrogen bonds and other stabilizing interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface illustrates the regions of positive and negative electrostatic potential. Typically, red-colored regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue-colored regions represent positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For similar molecules, the oxygen and nitrogen atoms often represent the regions of highest negative potential. researchgate.net

Vibrational and Electronic Spectra Simulation and Correlation with Experimental Data

Computational methods, particularly DFT, are extensively used to simulate vibrational (IR) and electronic (UV-Vis) spectra. researchgate.net These theoretical spectra are then compared with experimental data to confirm the molecular structure and assign vibrational modes. For instance, the calculated harmonic vibrational frequencies can be scaled to achieve better agreement with experimental FT-IR spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, providing information on the electronic transitions within the molecule. materialsciencejournal.orgresearchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Conformational Analysis and Molecular Dynamics Simulations (within non-clinical contexts)

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For flexible molecules like Ethyl 2-amino-4-(pyridin-2-yl)butanoate, which has several rotatable bonds, multiple low-energy conformations can exist. Computational methods can identify these stable conformers and determine their relative energies. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, exploring its conformational landscape under different conditions.

Strategic Utility of Ethyl 2 Amino 4 Pyridin 2 Yl Butanoate As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The pyridine (B92270) ring is a fundamental structural motif in a vast number of biologically active compounds and functional materials. Pyridine derivatives are recognized as important chemical synthons for the construction of various heterocyclic systems. jetir.org The presence of the pyridine nucleus in ethyl 2-amino-4-(pyridin-2-yl)butanoate, combined with the amino and ester functionalities, makes it a prime candidate for the synthesis of complex heterocyclic scaffolds.

The amino group can participate in cyclization reactions, such as condensations with dicarbonyl compounds or their equivalents, to form a variety of nitrogen-containing heterocycles. For instance, it is conceivable that through carefully designed reaction sequences, the amino acid portion of the molecule could be used to construct fused ring systems, such as dihydropyridones or other pharmacologically relevant scaffolds. mdpi.com

Multicomponent reactions (MCRs) represent a powerful tool in modern synthetic chemistry for the efficient construction of complex molecules in a single step. jetir.org Given its array of functional groups, ethyl 2-amino-4-(pyridin-2-yl)butanoate could serve as a key component in MCRs to generate libraries of structurally diverse heterocyclic compounds. The pyridine nitrogen can also be quaternized or undergo other transformations, further expanding its synthetic utility in creating novel heterocyclic frameworks.

| Potential Heterocyclic Synthesis Applications | Reaction Type | Key Functional Groups Involved |

| Fused Pyridine Systems | Intramolecular Cyclization | Amino, Ester, Pyridine Ring |

| Dihydropyridones | Multicomponent Reactions | Amino, Ester |

| Thiazolidinones | Condensation Reactions | Amino Group |

| Substituted Pyridines | Nucleophilic/Electrophilic Reactions | Pyridine Ring |

Role in the Elaboration of Diverse Organic Molecules and Analogs

The dual functionality of ethyl 2-amino-4-(pyridin-2-yl)butanoate provides a strategic advantage in the synthesis of a wide array of organic molecules and their analogs. As an amino acid derivative, it can be readily incorporated into peptide chains or used as a chiral building block in asymmetric synthesis. The amino group can be acylated, alkylated, or used in the formation of imines, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

This versatility allows for the systematic modification of its structure to produce a library of analogs for structure-activity relationship (SAR) studies in drug discovery. For example, the synthesis of various substituted pyridine derivatives is a common strategy in medicinal chemistry to optimize the biological activity of a lead compound. researchgate.net The core structure of ethyl 2-amino-4-(pyridin-2-yl)butanoate provides a robust scaffold for such elaborations.

The pyridine ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, depending on the reaction conditions, to introduce additional substituents that can modulate the electronic properties and biological activity of the resulting molecules.

| Synthetic Transformation | Functional Group Targeted | Potential Outcome |

| Acylation/Alkylation | Amino Group | Amides, Secondary/Tertiary Amines |

| Hydrolysis/Reduction of Ester | Ester Group | Carboxylic Acid, Primary Alcohol |

| Peptide Coupling | Amino and Carboxyl Groups | Peptidomimetics |

| Substitution Reactions | Pyridine Ring | Functionalized Pyridine Analogs |

Applications in Coordination Chemistry as a Ligand

The presence of both a pyridine nitrogen atom and an amino group makes ethyl 2-amino-4-(pyridin-2-yl)butanoate an excellent candidate for use as a chelating ligand in coordination chemistry. Pyridine and its derivatives are well-known for their ability to coordinate with a wide variety of metal ions. mdpi.com Similarly, amino acids are also effective ligands, often coordinating through both the nitrogen of the amino group and the oxygen of the carboxyl group.

It is highly probable that ethyl 2-amino-4-(pyridin-2-yl)butanoate can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amino nitrogen, forming a stable five- or six-membered chelate ring. Such coordination complexes can exhibit interesting catalytic, magnetic, and photophysical properties. The specific coordination mode would likely depend on the metal ion, the solvent, and the presence of other coordinating species. The study of such complexes could lead to the development of new catalysts for organic transformations or novel materials with unique electronic properties.

| Metal Ion | Potential Coordination Sites | Anticipated Complex Geometry |

| Copper(II) | Pyridine Nitrogen, Amino Nitrogen | Distorted Octahedral, Square Pyramidal |

| Silver(I) | Pyridine Nitrogen, Amino Nitrogen | Linear, Trigonal |

| Palladium(II) | Pyridine Nitrogen, Amino Nitrogen | Square Planar |

| Platinum(II) | Pyridine Nitrogen, Amino Nitrogen | Square Planar |

Potential in Materials Science (e.g., supramolecular assemblies, nonlinear optical materials)

While specific studies on the materials science applications of ethyl 2-amino-4-(pyridin-2-yl)butanoate are not yet prevalent in the literature, its molecular structure suggests potential in this area. The presence of hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen and the carbonyl oxygen of the ester) makes it a candidate for the construction of supramolecular assemblies through self-assembly processes. These ordered structures can exhibit interesting properties and have applications in areas such as crystal engineering and drug delivery.

Furthermore, molecules containing pyridine rings are known to be components of nonlinear optical (NLO) materials. The delocalized π-electron system of the pyridine ring can give rise to significant NLO responses, which are crucial for applications in optoelectronics and photonics. The amino group, being an electron-donating group, can enhance the NLO properties of the molecule. By incorporating ethyl 2-amino-4-(pyridin-2-yl)butanoate into larger conjugated systems or polymers, it may be possible to create new materials with tailored NLO properties. Further research is warranted to explore these potential applications.

In Vitro Biological Research and Biochemical Probes Non Clinical & Non Dosage Focus

Assessment of Enzyme Activity Modulation (e.g., kinase inhibition, other enzyme studies)

While direct studies on Ethyl 2-amino-4-(pyridin-2-yl)butanoate are not extensively documented, the broader class of pyridine-containing compounds has demonstrated significant potential as enzyme inhibitors. nih.govnih.gov The structural motifs present in Ethyl 2-amino-4-(pyridin-2-yl)butanoate, namely the aminopyridine core, suggest its potential for interacting with enzyme active sites. nih.govnih.gov

Research on related aminopyridine derivatives has shown their capacity to act as inhibitors for various enzymes. For instance, certain aminopyridine structures have been investigated as potential inhibitors of BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), an enzyme implicated in Alzheimer's disease. nih.gov The aminopyridine moiety is believed to bind to the active sites of BACE1. nih.gov Although the inhibitory activities of the synthesized compounds in that particular study were modest, it highlights the potential of the aminopyridine scaffold. nih.gov

Furthermore, pyridine (B92270) carboxamide derivatives have been identified as potent urease inhibitors. mdpi.com In one study, specific derivatives exhibited significant activity, with the mode of interaction involving hydrogen bonding and π-π stacking within the enzyme's active site. mdpi.com Kinetic studies of these compounds revealed their mode of enzyme inhibition. mdpi.com The pyridine ring and its substituents play a crucial role in the inhibitory potential of these molecules. mdpi.com

The pyridine nucleus is a common feature in a multitude of commercially available drugs that act as enzyme inhibitors. nih.gov The versatility of the pyridine scaffold allows for the synthesis of large libraries of compounds for screening against various biological targets. nih.gov Given these precedents, Ethyl 2-amino-4-(pyridin-2-yl)butanoate could be a candidate for screening against a range of enzymes, including kinases, proteases, and other transferases.

| Compound Class | Target Enzyme | Significance |

| Aminopyridine derivatives | BACE1 | Potential for development of Alzheimer's disease therapeutics. nih.gov |

| Pyridine carboxamides | Urease | Development of treatments for infections caused by ureolytic bacteria. mdpi.com |

| Pyridine-containing compounds | Various kinases and proteases | Broad potential for drug discovery across multiple therapeutic areas. nih.gov |

Investigation of Antimicrobial Activity in Model Systems

The pyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.comnih.gov Pyridine derivatives have shown a broad spectrum of activity against various pathogens, including bacteria and fungi. nih.govderpharmachemica.comopenaccessjournals.com While specific data on Ethyl 2-amino-4-(pyridin-2-yl)butanoate is limited, the general antimicrobial potential of pyridine-containing molecules is widely recognized. nih.govmdpi.comnih.gov

Studies on various pyridine derivatives have demonstrated their efficacy. For example, certain synthesized pyridine and thienopyridine derivatives have exhibited good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. researchgate.net The mechanism of action for some pyridine derivatives involves irreversible interaction with bacterial cell walls, ultimately leading to apoptosis. nih.gov This suggests that such compounds could be viable alternatives to conventional antibiotics, especially in the face of growing multidrug resistance. nih.gov

Furthermore, pyridine-based compounds have been synthesized and tested against both Gram-positive and Gram-negative bacteria. researchgate.net The structural features of these molecules, including the nature and position of substituents on the pyridine ring, significantly influence their antimicrobial potency. nih.govresearchgate.net For instance, the presence of specific functional groups can enhance the biological activity of pyridine compounds. nih.gov

The following table summarizes the antimicrobial activities of some representative pyridine derivatives, highlighting the potential of this class of compounds.

| Compound/Derivative Class | Tested Microorganisms | Observed Activity |

| Pyridine and thienopyridine derivatives | E. coli, B. mycoides, C. albicans | Good to strong antimicrobial activity. researchgate.net |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Bacteria | Irreversible interaction with bacterial cell walls, leading to apoptosis. nih.gov |

| Pyridine derivatives containing oxazolidinone | Antibiotic-resistant bacterial strains, Gram-positive and Gram-negative bacteria | High antibacterial activity in vitro and in vivo. nih.gov |

| Substituted heterocyclic compounds from 2-amino pyridine | Staphylococcus aureus (Gram+ve), Pseudomonas aeruginosa (Gram–ve), Aspergillus flavus | Varied levels of antibacterial and antifungal activity. researchgate.net |

Use as a Chemical Probe for Exploring Biochemical Pathways

The aminopyridine scaffold, a core component of Ethyl 2-amino-4-(pyridin-2-yl)butanoate, has shown promise in the development of chemical probes for biological research. nih.govsciforum.net Fluorescent molecules are invaluable tools for analyzing proteins, and aminopyridine derivatives have been synthesized to possess favorable fluorescent properties. nih.govsciforum.net

One study detailed the synthesis of aminopyridines with significant fluorescence, which were then utilized in "click and probing" experiments on bovine serum albumin (BSA). nih.gov This demonstrates the potential of the aminopyridine structure as a foundation for creating biological probes. nih.gov Such probes can be used for the selective labeling of proteins and other biomolecules. nih.govsciforum.net

Additionally, 2-amino pyridine has been employed as a derivatizing agent for oligosaccharides, facilitating their detection in high-performance liquid chromatography (HPLC). mdpi.com This application underscores the utility of the aminopyridine moiety in analytical biochemistry. The ability to attach this chemical entity to biomolecules allows for their visualization and quantification, which is crucial for understanding their roles in complex biochemical pathways.

The potential applications of Ethyl 2-amino-4-(pyridin-2-yl)butanoate or its derivatives as chemical probes are summarized below:

| Potential Application | Methodology | Biochemical Insight |

| Protein Labeling | "Click and Probing" with fluorescent aminopyridine derivatives. nih.gov | Visualization and tracking of proteins within cellular systems. |

| Oligosaccharide Analysis | Derivatization with 2-amino pyridine followed by HPLC. mdpi.com | Characterization and quantification of complex carbohydrates. |

Structure-Activity Relationship (SAR) Studies for Compound Derivatives (without therapeutic claims)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have been instrumental in optimizing their properties for various biological targets. researchgate.net The key structural components of Ethyl 2-amino-4-(pyridin-2-yl)butanoate—the ethyl ester, the amino group, the pyridine ring, and the butane (B89635) chain—are all amenable to modification to explore their impact on activity.

The pyridine ring itself is a critical element. Its substitution pattern can dramatically alter a molecule's biological profile. researchgate.net The weak basicity of the pyridine ring can also improve the aqueous solubility of a molecule, a desirable property in drug design. mdpi.comnih.govopenaccessjournals.comnih.gov The amino group is another key feature, often involved in crucial interactions with biological targets. nih.gov

In the context of antimicrobial activity, SAR studies of pyridine derivatives have revealed that the nature of substituents on the pyridine ring is a major determinant of efficacy. researchgate.net For example, the introduction of certain functional groups can enhance antimicrobial potency. nih.gov The relationship between the chemical structure of synthesized pyridine and thienopyridine compounds and their antimicrobial properties has been a subject of detailed investigation. researchgate.net

The following table outlines the key structural features of Ethyl 2-amino-4-(pyridin-2-yl)butanoate and their potential roles in determining biological activity based on SAR studies of related compounds.

| Structural Moiety | Potential Role in Biological Activity | Rationale from SAR Studies |

| Pyridine Ring | Core scaffold for interaction with biological targets; influences solubility. mdpi.comnih.govopenaccessjournals.comresearchgate.netnih.gov | The position and nature of substituents on the pyridine ring are critical for activity in many pyridine-based compounds. researchgate.net |

| Amino Group | Key interaction site with target molecules (e.g., enzymes, receptors). nih.gov | The 2-aminopyridine (B139424) scaffold is crucial for key anchoring interactions in some nNOS inhibitors. nih.gov |

| Ethyl Ester | Can be hydrolyzed in vivo to a carboxylic acid, potentially altering activity and pharmacokinetic properties. | Ester groups are often used as prodrug moieties to improve bioavailability. |

| Butane Chain | Provides conformational flexibility and influences the spatial orientation of the pharmacophoric groups. | The linker between key functional groups can be optimized to improve binding affinity. nih.gov |

Cell-Free System and In Vitro High-Throughput Screening Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large chemical libraries against biological targets. drugtargetreview.comthermofisher.com Pyridine-containing compounds are well-represented in screening libraries due to their diverse biological activities and favorable physicochemical properties. thermofisher.commdpi.com The Maybridge screening collection, for instance, contains over 51,000 diverse organic compounds, many of which feature heterocyclic scaffolds like pyridine. thermofisher.com

The pyridine moiety is often incorporated into compounds identified through HTS campaigns. For example, a high-throughput screen of approximately 64,000 small molecules for agents with selective lethality in VHL-deficient renal cell carcinoma (RCC) cells identified a class of pyridyl anilino thiazoles. mdpi.com This highlights the utility of HTS in discovering novel bioactive compounds with pyridine scaffolds. mdpi.com

Cell-free systems offer a powerful platform for protein synthesis and for studying the effects of small molecules on biological processes without the complexity of a living cell. nih.gov Interestingly, one study demonstrated that ribosomes can synthesize polypeptides in the presence of high concentrations of pyridine, suggesting a unique role for pyridine in driving a factor-independent translocation reaction. nih.gov While this is a specialized application, it underscores the diverse ways in which pyridine and its derivatives can be utilized in in vitro biochemical systems.

The amenability of pyridine-containing compounds to HTS and their potential use in cell-free systems make them attractive for early-stage drug discovery and biochemical research.

| Application | Description | Relevance to Pyridine Compounds |

| High-Throughput Screening (HTS) | Rapid screening of large libraries of chemical compounds for activity against biological targets. drugtargetreview.comthermofisher.com | Pyridine-containing compounds are prevalent in screening libraries and have been identified as hits in HTS campaigns. thermofisher.commdpi.com |

| Cell-Free Systems | In vitro systems for protein synthesis and biochemical assays. nih.gov | Pyridine has been shown to drive a novel form of peptide synthesis in a cell-free ribosomal system. nih.gov |

Emerging Research Avenues and Future Prospects

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of pyridine-containing organic molecules is a cornerstone of pharmaceutical and materials chemistry. jetir.org Research is increasingly focused on developing highly efficient, environmentally benign, and cost-effective synthetic routes. For complex molecules like Ethyl 2-amino-4-(pyridin-2-yl)butanoate, future methodologies are moving beyond traditional multi-step approaches towards more sophisticated strategies.

A significant trend is the development of one-pot, multi-component reactions (MCRs). jetir.org These reactions allow for the assembly of complex products from three or more starting materials in a single step, minimizing solvent waste, time, and purification efforts. jetir.org For instance, a one-pot, four-component reaction has been successfully employed to synthesize a related ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate derivative, demonstrating the power of MCRs in creating complex pyridine (B92270) structures. jetir.org Another promising avenue is the use of efficient catalysts to drive reactions that are otherwise slow or low-yielding. For the synthesis of a structurally similar compound, ethyl 3-(pyridin-2-ylamino) propanoate, trifluoromethanesulfonic acid has been shown to be an effective catalyst for the hydroamination of ethyl acrylate (B77674) with 2-aminopyridine (B139424). google.com This approach offers a direct one-step synthesis, significantly improving upon older methods that had lower yields and longer reaction times. google.com

Future research will likely focus on adapting these principles—such as MCRs and novel catalysis—to achieve a highly efficient and green synthesis of Ethyl 2-amino-4-(pyridin-2-yl)butanoate itself.

| Synthetic Strategy | Related Compound Synthesized | Key Features | Reference |

| One-Pot Four-Component Reaction | ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate | High efficiency, green chemistry principles, cascade reaction | jetir.org |

| Hantzsch Reaction | ethyl 2-[(4-methyl-pyridin-2-yl)amino)-4-(pyridin-2-yl)thia-zole-5-carboxyl-ate | Classic method for dihydropyridine (B1217469) and thiazole (B1198619) synthesis | nih.gov |

| Catalytic Hydroamination | ethyl 3-(pyridin-2-ylamino) propanoate | Use of trifluoromethanesulfonic acid catalyst, one-step synthesis, improved yield | google.com |

Exploration of Underutilized Reactivity Pathways and Cascade Reactions

The multifunctional nature of Ethyl 2-amino-4-(pyridin-2-yl)butanoate offers a rich landscape for exploring novel reactivity. The primary amine, ester group, and the pyridine ring can act independently or in concert to undergo a variety of chemical transformations. A key area of future research is the selective manipulation of these functional groups to generate diverse molecular scaffolds.

For example, studies on analogous compounds like ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate have shown that the choice of catalyst can selectively direct the outcome of a reaction. researchgate.net Under different heterogeneous catalysis conditions, this compound can be selectively reduced via hydrogenation to form either a diamine, a five-membered pyrrolidine (B122466) ring, or a six-membered piperidine (B6355638) ring. researchgate.net This highlights the potential to control the reactivity of the amino ester core of Ethyl 2-amino-4-(pyridin-2-yl)butanoate to achieve selective cyclizations or functional group transformations.

Furthermore, the strategic arrangement of functional groups in the molecule makes it an ideal candidate for cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are a powerful tool for rapidly building molecular complexity. jetir.org The development of a cascade strategy involving the amine, ester, and pyridine moieties could lead to the efficient synthesis of novel polycyclic heterocyclic systems with potential applications in medicinal chemistry and materials science.

Advanced Computational Studies for Predictive Modeling and Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and intermolecular interactions. For Ethyl 2-amino-4-(pyridin-2-yl)butanoate and its derivatives, advanced computational studies offer significant opportunities for predictive modeling and rational design.

One practical application is the prediction of analytical properties. For the related isomer Ethyl 2-amino-4-(pyridin-4-yl)butanoate, collision cross-section (CCS) values have been predicted using computational methods. uni.lu CCS is a key parameter in ion mobility-mass spectrometry, an increasingly important analytical technique for characterizing complex molecules. Such predictions can aid in the identification and structural elucidation of novel compounds derived from this scaffold.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 209.12847 | 148.2 | uni.lu |

| [M+Na]⁺ | 231.11041 | 153.6 | uni.lu |

| [M-H]⁻ | 207.11391 | 149.5 | uni.lu |

| [M+NH₄]⁺ | 226.15501 | 164.9 | uni.lu |

| [M+K]⁺ | 247.08435 | 152.1 | uni.lu |

Beyond analytical properties, computational methods like Hirshfeld surface analysis are being used to investigate intermolecular interactions in the crystal structures of complex pyridine derivatives. nih.govresearchgate.net This analysis provides detailed insight into hydrogen bonding and other non-covalent interactions that dictate crystal packing and, consequently, the material's physical properties. Applying these methods, along with Density Functional Theory (DFT) calculations, to Ethyl 2-amino-4-(pyridin-2-yl)butanoate can help predict its reactivity, conformational preferences, and potential for self-assembly, guiding future experimental work.

Integration into Advanced Materials Science and Engineering

The unique combination of a pyridine ligand and an amino acid backbone makes Ethyl 2-amino-4-(pyridin-2-yl)butanoate a compelling building block for advanced materials. The pyridine ring is a well-established coordinating agent for a wide range of metal ions, opening the door to the design of novel coordination polymers and metal-organic frameworks (MOFs).

A key strategy for integrating such molecules into materials is to introduce a polymerizable functional group. For instance, a related compound, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206), was synthesized to serve as a monomer. nih.gov The methacrylate group allows the molecule to be incorporated into polymer chains, potentially creating materials with unique optical, thermal, or metal-binding properties. A similar functionalization of Ethyl 2-amino-4-(pyridin-2-yl)butanoate could transform it into a monomer for creating functional polymers. These materials could find applications as selective metal adsorbents, catalysts, or responsive materials where the polymer's properties change upon coordination to a metal ion. The inherent chirality of the molecule could also be exploited to create chiral polymers for enantioselective separations or catalysis.

Expanding the Scope of Biochemical Tool Development for Fundamental Research

Ethyl 2-amino-4-(pyridin-2-yl)butanoate can be viewed as a non-canonical amino acid—a building block not found among the 20 common proteinogenic amino acids. The incorporation of such unnatural amino acids into peptides is a powerful strategy in chemical biology to probe and manipulate biological systems.

The ester group of the molecule can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer in solid-phase peptide synthesis. Introducing the 2-pyridyl-alanine moiety into a peptide sequence imparts novel properties. The pyridine side chain can act as:

A Metal Chelator: The pyridine nitrogen can coordinate with metal ions like copper, zinc, or ruthenium. Peptides containing this residue could be designed to study metalloprotein active sites, create artificial enzymes, or act as sensors for specific metal ions.

A pH-Sensitive Probe: The basicity of the pyridine ring is different from that of natural amino acid side chains, allowing it to serve as a pH-sensitive conformational switch or binding motif.

A Unique Structural Element: The steric and electronic properties of the pyridine ring can be used to enforce specific secondary structures (e.g., turns or helices) in peptides or to create novel peptide-based catalysts.

By providing a unique side-chain functionality, this compound expands the toolbox available to chemists for creating peptides and proteins with tailored properties for fundamental research in enzymology, protein folding, and molecular recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.